N-(4-(苄基(甲基)氨基)丁-2-炔-1-基)-3-氰基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

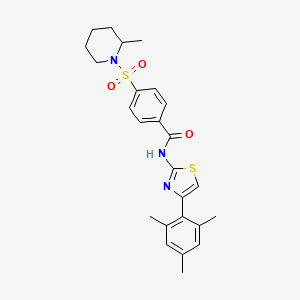

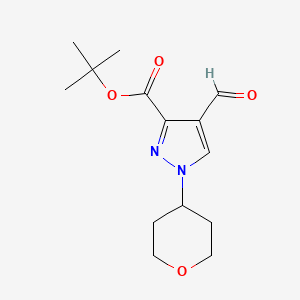

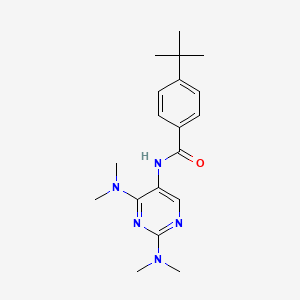

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called sGC stimulators, which have been shown to have a range of beneficial effects on various physiological processes.

科学研究应用

Anticancer Activity

1,2,4-Triazole-containing compounds exhibit promising anticancer properties. Researchers have investigated derivatives of this scaffold for their ability to inhibit cancer cell growth. The presence of the 1,2,4-triazole moiety in the structure contributes to its bioactivityN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide may serve as a potential lead compound for developing novel anticancer agents .

Antimicrobial Properties

The N–C–S linkage in the 1,2,4-triazole skeleton has led to the discovery of antimicrobial agents. Some well-known drugs containing the 1,2,4-triazole group, such as Fluconazole and Flupoxam, demonstrate antimicrobial activityN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide could be explored further for its antibacterial and antifungal effects .

Anti-inflammatory and Antioxidant Effects

1,2,4-Triazoles have been investigated for their anti-inflammatory and antioxidant properties. These compounds may modulate inflammatory pathways and scavenge free radicalsN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide could contribute to these therapeutic effects .

Analgesic Activity

The 1,2,4-triazole scaffold has shown potential as an analgesic agent. Researchers have explored derivatives for pain managementN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide might exhibit analgesic properties worth investigating .

Organic Catalysts

1,2,4-Triazoles can serve as organic catalysts in various reactions. Their unique structure allows them to participate in hydrogen bonding and dipole interactionsN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide could find applications in catalysis .

Agrochemical Potential

The 1,2,4-triazole derivatives have been explored for agrochemical applications. Their bioactivity against pests and pathogens makes them interesting candidates for crop protectionN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide may contribute to this field .

作用机制

Target of Action

The primary target of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide is the Dipeptidyl peptidase 4 (DPP-4) enzyme . This enzyme, also known as the T-cell antigen CD26, was discovered in 1966 and has gained considerable attention due to its vital functions . It is responsible for the deactivation of the incretin hormone, which is involved in insulin catabolism . DPP-4 also hydrolyzes opioid peptides engaged in pain modulation .

Mode of Action

The compound interacts with its target, the DPP-4 enzyme, by inhibiting its activity . This inhibition results in the prevention of the deactivation of the incretin hormone, thereby reducing insulin catabolism . The compound’s ortho position of the Cyanobenzyl core enhances the action of DPP-4 .

Biochemical Pathways

The inhibition of DPP-4 affects the pathway of insulin catabolism . By preventing the deactivation of the incretin hormone, the compound reduces insulin catabolism, which can lead to a decrease in blood glucose levels . This makes the compound a promising candidate for treating disorders such as coronary heart disease, heart failure, stroke, and Diabetes mellitus (DM) .

Pharmacokinetics

Similar compounds, such as gliptins (dpp-4 inhibitors), can be taken in monotherapy once a week or conjointly with another hypoglycaemic agent

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of insulin catabolism . By inhibiting the DPP-4 enzyme, the compound prevents the deactivation of the incretin hormone, leading to a decrease in blood glucose levels . This can have beneficial effects in the treatment of various disorders, including coronary heart disease, heart failure, stroke, and DM .

属性

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-23(16-17-8-3-2-4-9-17)13-6-5-12-22-20(24)19-11-7-10-18(14-19)15-21/h2-4,7-11,14H,12-13,16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGYRKFPZKXXID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)C1=CC=CC(=C1)C#N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2443209.png)

![3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2443219.png)

![(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/no-structure.png)

![N-[2-[4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2443226.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2443229.png)